molecular formula C17H19N3O2 B11114833 N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide CAS No. 302909-85-9

N'-Benzylidene-2-(4-ethoxyanilino)acetohydrazide

Cat. No.: B11114833
CAS No.: 302909-85-9
M. Wt: 297.35 g/mol
InChI Key: DUUQQRVTEXNVGN-XDHOZWIPSA-N
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Chemical Reactions Analysis

Types of Reactions

N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and other interactions with biological molecules, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in microbial growth and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Benzylidene-2-(4-ethoxyanilino)acetohydrazide is unique due to its specific ethoxy substitution on the aniline ring, which can influence its chemical reactivity and biological activity. This substitution can enhance its solubility and interaction with biological targets compared to other similar compounds .

Properties

CAS No.

302909-85-9

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

N-[(E)-benzylideneamino]-2-(4-ethoxyanilino)acetamide

InChI

InChI=1S/C17H19N3O2/c1-2-22-16-10-8-15(9-11-16)18-13-17(21)20-19-12-14-6-4-3-5-7-14/h3-12,18H,2,13H2,1H3,(H,20,21)/b19-12+

InChI Key

DUUQQRVTEXNVGN-XDHOZWIPSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)NCC(=O)N/N=C/C2=CC=CC=C2

Canonical SMILES

CCOC1=CC=C(C=C1)NCC(=O)NN=CC2=CC=CC=C2

Origin of Product

United States

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